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Compound of Interest

Compound Name: AK 295

Cat. No.: B1664479 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on optimizing the treatment schedule of ASTX295 to minimize

toxicity. The information is presented in a question-and-answer format to directly address

potential issues encountered during experiments.

Troubleshooting Guide: Managing ASTX295-
Associated Toxicities
Issue: Researchers are observing significant gastrointestinal toxicities in preclinical or clinical

studies with ASTX295.

Solution: The following table summarizes data from the ASTX295-01 Phase 1 clinical trial,

which evaluated different dosing schedules to mitigate adverse events. The findings indicate

that an intermittent dosing schedule is better tolerated than a daily regimen.

Data Presentation: Comparison of ASTX295 Dosing Schedules and Associated Toxicities
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Dosing Schedule

Most Common
Treatment-Related
Adverse Events
(AEs)

Grade 3
Gastrointestinal
AEs

Rationale for
Selection/Rejection

400 mg Once Daily

(QD)

Nausea:

76.2%Diarrhea:

76.2%Vomiting:

33.3%[1]

14.3%[1][2]

Not selected as the

Recommended Phase

2 Dose (RP2D) due to

a higher incidence

and longer duration of

gastrointestinal

adverse events

compared to the

intermittent schedule.

[2]

660 mg Twice Weekly

(BIW)

Nausea:

71.4%Diarrhea:

47.6%Vomiting:

33.3%[1]

9.5%[1][2]

Selected as the

Recommended Phase

2 Dose (RP2D). This

intermittent schedule

demonstrated a

decreased incidence

and duration of

gastrointestinal AEs

while achieving similar

total weekly drug

exposure to the daily

regimen.[1][2]

Key Takeaway: An intermittent dosing schedule of 660 mg twice weekly has been identified as

the optimal approach to reduce the incidence and severity of gastrointestinal toxicities

associated with ASTX295 treatment.[2]

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ASTX295 and how does it relate to its toxicities?
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A1: ASTX295 is an orally available, small molecule antagonist of the human homolog of murine

double minute 2 (MDM2).[3][4] MDM2 is an E3 ubiquitin ligase that negatively regulates the

p53 tumor suppressor protein by targeting it for proteasomal degradation.[3][4] By binding to

MDM2, ASTX295 blocks the MDM2-p53 interaction, leading to the restoration of p53's

transcriptional activity and subsequent induction of apoptosis in cancer cells with wild-type p53.

[3][4] The on-target activation of p53 in normal tissues, particularly in the gastrointestinal tract,

is believed to be the primary cause of observed toxicities such as nausea, vomiting, and

diarrhea.[5]

Q2: Why was an intermittent dosing schedule chosen for ASTX295?

A2: The intermittent dosing schedule of 660 mg twice weekly was selected as the

Recommended Phase 2 Dose (RP2D) because it was associated with a lower incidence and

shorter duration of gastrointestinal adverse events compared to the 400 mg once-daily

regimen.[2] A key design feature of ASTX295 is its short plasma half-life of 4-6 hours, which

allows for pulsatile activation of the p53 pathway.[2][5] This intermittent activation is thought to

provide a therapeutic window that allows normal tissues to recover between doses, thereby

reducing on-target toxicities like those seen in the gastrointestinal tract and bone marrow.[6][7]

Notably, this dosing strategy has been shown to avoid significant thrombocytopenia, a dose-

limiting toxicity observed with other MDM2 antagonists.[2][5]

Q3: What are the dose-limiting toxicities (DLTs) of ASTX295?

A3: In the Phase 1 clinical trial (ASTX295-01), the dose-limiting toxicities observed across all

dosing regimens were primarily gastrointestinal and included nausea, vomiting, diarrhea, and

fatigue.[2][5] Myelosuppression, particularly thrombocytopenia and neutropenia, which are

common DLTs for other MDM2 inhibitors, were not significant dose-limiting factors for

ASTX295.[5]

Q4: How can I monitor the pharmacodynamic effects of ASTX295 in my experiments?

A4: The pharmacodynamic effects of ASTX295 can be monitored by measuring the expression

of p53 target genes. In the ASTX295-01 clinical trial, pharmacodynamic activity was assessed

by measuring:
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GDF-15 protein levels in plasma: GDF-15 is a transcriptional target of p53, and its induction

indicates pathway activation.[8]

MDM2 and p21 gene expression in Peripheral Blood Mononuclear Cells (PBMCs): MDM2

and p21 are also well-established p53 target genes.[8]

The shorter, pulsatile modulation of these markers observed with the intermittent dosing

schedule was consistent with the desired pharmacokinetic profile of ASTX295.[5]

Experimental Protocols
ASTX295-01 Clinical Trial Design and Toxicity Assessment

Study Design: A first-in-human, open-label, multicenter, Phase 1/2 study to evaluate the

safety, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of ASTX295 in

patients with advanced solid tumors with wild-type TP53. The Phase 1 portion utilized a

standard "3+3" dose-escalation design, with additional cohorts to assess the impact of food

and different dosing schedules (once-daily, twice-daily, and intermittent).[5][9]

Toxicity Assessment: Safety was monitored through the assessment of adverse events (AEs)

and dose-limiting toxicities (DLTs). AEs were graded according to the National Cancer

Institute's Common Terminology Criteria for Adverse Events (CTCAE).[9] Disease

progression was assessed using Response Evaluation Criteria in Solid Tumors (RECIST

1.1).[9]

Pharmacodynamic Analysis

GDF-15 Protein Measurement: Plasma levels of GDF-15 were quantified using an ELISA-

based assay (Meso Scale Diagnostics). Samples were collected at baseline and on specified

days during the treatment cycles to assess the induction of this p53 target.[8]

MDM2 and p21 Gene Expression Analysis: Gene expression in Peripheral Blood

Mononuclear Cells (PBMCs) was measured using a quantitative, high-sensitivity probe-

based Droplet Digital PCR (ddPCR) technology (Bio-Rad Laboratories). This allowed for the

precise quantification of changes in the transcription of these p53 target genes following

ASTX295 administration.[8]
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Caption: Mechanism of action of ASTX295 in restoring p53 function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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